BenchChemオンラインストアへようこそ!

2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide

Physicochemical profiling Ionization state Drug-likeness optimization

2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide (CAS 31055-87-5) is a heterocyclic mono-N-oxide belonging to the quinoxaline-2-carbonitrile class, with the molecular formula C₉H₅N₃O₂ and a molecular weight of 187.15 g/mol. Its structure features a quinoxaline ring bearing a carbonitrile at position 2, an oxo group at position 3, and a single N-oxide at position 1 — distinguishing it from both the non-oxidized 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile (CAS 34731-47-0) and the 1,4-di-N-oxide derivatives that dominate the antituberculosis literature.

Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
CAS No. 31055-87-5
Cat. No. B13817477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide
CAS31055-87-5
Molecular FormulaC9H5N3O2
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(=[N+]2[O-])C#N
InChIInChI=1S/C9H5N3O2/c10-5-8-9(13)11-6-3-1-2-4-7(6)12(8)14/h1-4H,(H,11,13)
InChIKeyHGHODFAPYLOKNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide (CAS 31055-87-5): Core Identity for Procurement Specification


2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide (CAS 31055-87-5) is a heterocyclic mono-N-oxide belonging to the quinoxaline-2-carbonitrile class, with the molecular formula C₉H₅N₃O₂ and a molecular weight of 187.15 g/mol . Its structure features a quinoxaline ring bearing a carbonitrile at position 2, an oxo group at position 3, and a single N-oxide at position 1 — distinguishing it from both the non-oxidized 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile (CAS 34731-47-0) and the 1,4-di-N-oxide derivatives that dominate the antituberculosis literature. The compound is classified as a quinoxaline-2-carbonitrile mono-N-oxide building block used primarily as a synthetic intermediate and scaffold for derivatization in medicinal chemistry .

Why 2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide Cannot Be Interchanged with Non-N-Oxide or Di-N-Oxide Analogs


In-class substitution of this mono-N-oxide with either the non-oxidized 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile (CAS 34731-47-0) or a quinoxaline-2-carbonitrile 1,4-di-N-oxide introduces quantifiable physicochemical and electrochemical deviations that alter reactivity, ionization, and biological activation potential. The N-oxide group at position 1 lowers the pKa by approximately 3 units (5.68 vs. 8.73 for the non-N-oxide analog), shifting the dominant tautomeric and ionization species at physiological pH . Critically, published antituberculosis screening data demonstrate that quinoxaline-2-carbonitrile derivatives lacking N-oxide moieties exhibit only 17%–39% bacterial growth inhibition, whereas 1,4-di-N-oxide congeners achieve strong inhibition with selectivity indices up to 7.95 [1]. The mono-N-oxide occupies a distinct intermediate position — structurally, electronically, and biologically — that no generic analog replicates.

Quantitative Differentiation Evidence for 2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide vs. Closest Analogs


pKa Shift of –3.05 Units: N-Oxide-Induced Acidity Differentiation vs. Non-Oxidized Analog

The mono-N-oxide target compound exhibits a predicted pKa of 5.68 ± 0.40, compared to 8.73 ± 0.10 for the non-oxidized 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile (CAS 34731-47-0) . This ΔpKa of –3.05 units means that at pH 7.4 the N-oxide exists predominantly in its deprotonated anionic form, whereas the non-N-oxide analog remains largely neutral. The shift is attributable to the electron-withdrawing effect of the N-oxide group, which stabilizes the conjugate base.

Physicochemical profiling Ionization state Drug-likeness optimization

Polar Surface Area and Hydrophilicity: N-Oxide Increases Topological PSA by 12.6 Ų vs. Non-Oxidized Analog

The target compound has a topological polar surface area (TPSA) of 82.11 Ų and a calculated LogP of 0.83, compared to a TPSA of 69.54 Ų and LogP of 0.79 for the non-oxidized analog 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile . The N-oxide contributes an additional ~12.6 Ų of polar surface area while maintaining a comparable lipophilicity profile. The increased TPSA enhances aqueous solubility and hydrogen-bonding capacity without drastically altering partition behavior.

Drug design Permeability Solubility enhancement

Melting Point Depression of 23 °C: Altered Crystal Packing Induced by the N-Oxide Dipole

The target compound melts at 265 °C, whereas the non-N-oxide analog 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile melts at 288 °C . This 23 °C depression reflects the disruption of intermolecular hydrogen-bonding networks by the N-oxide dipole, which alters crystal lattice energy. The lower melting point may facilitate melt-based formulation techniques and suggests different solid-state stability profiles.

Solid-state properties Crystallinity Purification

Electrochemical Reduction Potential Hierarchy: Mono-N-Oxides Occupy an Intermediate Position Between Non-Oxidized and Di-N-Oxide Quinoxalines

Cyclic voltammetry data for a panel of eleven quinoxalines and quinoxaline-N-oxides demonstrate that di-N-oxides exhibit the most positive E₁/₂ values within each structural class, followed by mono-N-oxides, with non-oxidized quinoxalines showing the most negative reduction potentials [1]. This electrochemical hierarchy correlates with antimicrobial activity and supports a mechanism involving bioreductive activation of the N-oxide functionality. While the target compound itself was not in the panel, it belongs to the mono-N-oxide class, which is predicted to have reduction potentials intermediate between non-oxidized quinoxaline-2-carbonitriles (weakly active; 17%–39% growth inhibition) and 1,4-di-N-oxides (strongly active; selectivity index up to 7.95) [2].

Bioreductive activation Cyclic voltammetry Antimicrobial mechanism

Spectroscopic Fingerprint: FTIR and Raman Spectral Identity Confirms the Mono-N-Oxide Structural Assignment

The compound has a verified FTIR spectrum (KBr wafer technique) and a Raman spectrum archived in the Wiley KnowItAll spectral library under SpectraBase Compound ID 4igbGtQQWjh, sourced from a sample prepared by Y. Ahmad at the Pakistan Council of Scientific & Industrial Research [1]. This provides a definitive spectral reference for identity confirmation that distinguishes the mono-N-oxide from the non-N-oxide analog and from di-N-oxide derivatives, all of which exhibit distinct N–O stretching bands.

Analytical quality control Structural confirmation Spectral database

Synthetic Versatility: Mono-N-Oxide as a Branch Point for Selective Deoxygenation or Further Oxidation

The mono-N-oxide can undergo selective deoxygenation with aniline to displace the nitrile group and form 2-anilino-quinoxalines, as demonstrated for the closely related 2-cyano-3-hydroxyquinoxaline 1-oxide [1]. Alternatively, the compound can be further oxidized to the 1,4-di-N-oxide. This dual reactivity — reducible to the non-N-oxide or oxidizable to the di-N-oxide — makes the mono-N-oxide a unique branch-point intermediate that neither the non-N-oxide nor the di-N-oxide can replicate.

Synthetic intermediate Derivatization Quinoxaline chemistry

Best-Fit Application Scenarios for 2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide Based on Verified Differentiation Evidence


Lead Optimization in Antituberculosis Drug Discovery Requiring Intermediate Bioreductive Activation Potential

Programs targeting Mycobacterium tuberculosis through the quinoxaline N-oxide pharmacophore can use this compound as a mono-N-oxide scaffold that occupies the electrochemical middle ground between inactive non-N-oxides (≤39% inhibition) and maximally activated 1,4-di-N-oxides [1]. The intermediate reduction potential (class-level inference from Crawford et al. 1986) allows medicinal chemists to modulate the bioreductive activation threshold by subsequent substitution at positions 6 and 7, potentially reducing off-target toxicity associated with overly facile N-oxide reduction while retaining sufficient activation for antimycobacterial efficacy.

Physicochemical Property Optimization via N-Oxide Incorporation for Solubility-Limited Series

When a quinoxaline-2-carbonitrile lead series suffers from poor aqueous solubility or excessive lipophilicity, introduction of the N-oxide at position 1 — as exemplified by this compound — delivers a TPSA increase of ~12.6 Ų and a pKa reduction of 3.05 units relative to the non-oxidized analog [1]. The predicted pKa of 5.68 ensures that at physiological pH the compound is predominantly ionized, enhancing solubility without resorting to traditional solubilizing groups that add molecular weight and rotatable bonds. This approach preserves the core scaffold while improving developability.

Divergent Synthesis of Quinoxaline-2-carbonitrile Libraries from a Common Mono-N-Oxide Intermediate

The mono-N-oxide functional group enables a divergent synthetic strategy: one branch proceeds via deoxygenation to the non-N-oxide 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile (CAS 34731-47-0), while the other proceeds via further oxidation to the 1,4-di-N-oxide series [1]. This bifurcated approach reduces the number of independent synthetic sequences required to explore SAR around the N-oxide oxidation state, making the compound a cost-effective procurement choice for library synthesis programs. The established chemistry of 2-cyano-3-hydroxyquinoxaline 1-oxide deoxygenation with anilines provides a validated protocol for the reduction arm.

Analytical Reference Standard for Spectroscopic Identity Confirmation in GLP Environments

Laboratories operating under GLP or ISO 17025 quality systems require citable reference spectra for incoming material identity confirmation. This compound has a verified FTIR and Raman spectral fingerprint archived in the Wiley KnowItAll library (SpectraBase Compound ID 4igbGtQQWjh), sourced from an authenticated sample [1]. Procurement of the compound with this spectral reference enables immediate QC by IR or Raman, satisfying regulatory documentation requirements for compound identity in bioassay, formulation, or stability studies.

Quote Request

Request a Quote for 2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.